Climacostol

説明

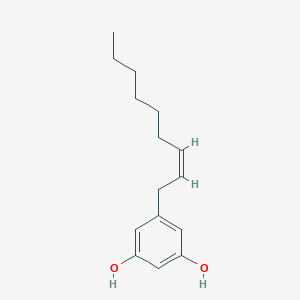

Climacostol is a naturally occurring resorcinolic lipid produced by the freshwater ciliate protozoan Climacostomum virens. This compound serves as a chemical defense mechanism against a variety of predators and assists in the carnivorous feeding of the organism . This compound has garnered significant attention due to its potent antimicrobial and anticancer properties, making it a subject of extensive scientific research .

準備方法

The synthesis of climacostol involves several key steps. One of the primary methods includes the use of methoxymethyl ether (MOM) as a protecting group, which can be removed in a weakly acidic environment to yield the biologically active (Z)-configuration of this compound . The Wittig olefination reaction is a crucial step in constructing the carbon-carbon double bond in the alkenyl moiety of this compound .

化学反応の分析

Oxidation Reactions

Climacostol undergoes oxidation, particularly in the presence of copper ions (Cu(II)), leading to reactive oxygen species (ROS) generation. This process facilitates DNA cleavage, observed in studies with B16-F10 melanoma cells, where this compound-induced ROS caused nuclear and mitochondrial DNA damage . The oxidation mechanism involves:

-

Quinone formation : Oxidation of the phenolic hydroxyl groups generates quinones, which participate in redox cycling and ROS production .

-

Copper-mediated oxidative stress : In vitro studies demonstrate that this compound binds DNA and Cu(II), forming a complex that catalyzes hydroxyl radical (- OH) generation via Fenton-like reactions .

Reduction Reactions

Reductive modifications of this compound alter its bioactivity:

-

Hydrocarbon chain saturation : Reduction of the (Z)-configured double bond in the nonenyl side chain to a single bond (alkyl derivative) increases cytotoxicity against protozoan predators .

-

Synthetic intermediates : DIBAL-H (diisobutylaluminum hydride) is used to reduce esters to aldehydes during this compound synthesis, as seen in the conversion of intermediate 10 to aldehyde 12 .

Electrophilic Aromatic Substitution

The aromatic ring of this compound is amenable to substitution, enabling structural diversification:

These substitutions modulate this compound’s amphipathic properties, altering interactions with cellular membranes and molecular targets .

Protection/Deprotection Strategies

Synthetic routes for this compound employ protective groups to preserve stereochemistry:

-

Methoxymethyl (MOM) protection : The phenolic hydroxyl groups are protected during Wittig olefination to maintain the (Z)-configuration of the double bond .

-

Deprotection : MOM groups are removed under mildly acidic conditions (pH ~6.5), restoring the bioactive resorcinol structure .

Wittig Olefination

A pivotal step in this compound synthesis involves the stereoselective formation of the (Z)-configured double bond:

DNA Cleavage via Copper Coordination

This compound’s genotoxicity stems from its ability to bind DNA and Cu(II):

Synthetic Analogues and SAR Insights

Structural modifications reveal key structure-activity relationships (SAR):

Mitochondrial Respiratory Inhibition

This compound targets mitochondrial complex I (NADH dehydrogenase):

科学的研究の応用

Anti-Tumor Properties

Climacostol exhibits significant anti-tumor effects, particularly against melanoma. Research has demonstrated that this compound reduces the viability and proliferation of B16-F10 mouse melanoma cells. Key findings include:

- Cytotoxicity : this compound shows selective toxicity towards tumor cells compared to non-tumor cells, with a concentration-dependent reduction in cell viability observed at .

- Mechanism of Action : The compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane depolarization, Bax translocation, cytochrome c release, and caspase activation . The up-regulation of the p53 signaling pathway plays a critical role in this process.

- In Vivo Efficacy : In mouse models, intra-tumoral injections of this compound led to a significant reduction in tumor weight (approximately ) and improved survival rates (median survival increased from 18 days in control to 29 days in treated groups) .

Antiviral Activity

Recent studies have explored this compound's potential as an antiviral agent. Notable findings include:

- Effect on Viral Replication : this compound demonstrated a marked reduction in the infectivity of human adenovirus type 5 (HAdV5), achieving up to a decrease in viral load under certain conditions .

- Potential for Water Treatment : The ability of this compound to reduce viral loads suggests its application in wastewater treatment facilities. The presence of ciliated protists that produce this compound could enhance the reduction of viral contamination in effluents .

Antimicrobial Properties

This compound has also shown promise against various microbial pathogens:

- Bacterial and Fungal Activity : Studies indicate that this compound exhibits potent cytotoxic activity against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .

- Protozoan Effects : Preliminary data suggest that this compound affects free-living ciliates, indicating its broader ecological impact .

Cellular Mechanisms and Toxicity

Understanding the cellular mechanisms through which this compound operates is crucial for its application:

- Reactive Oxygen Species (ROS) Generation : this compound exposure leads to increased ROS levels, contributing to cellular damage and apoptosis .

- Impact on Cell Lines : The compound has been tested on various cell lines, including HeLa cells, where it exhibited significant cytotoxic effects at low concentrations (CC50 value around ) .

Data Summary

The following table summarizes key findings related to the applications of this compound:

作用機序

Climacostol exerts its effects primarily through the generation of reactive oxygen species (ROS) in the presence of copper ions (Cu(II)). This leads to the cleavage of nuclear and mitochondrial DNA, triggering apoptosis in target cells . The compound’s ability to bind to DNA and promote its cleavage is a key aspect of its cytotoxic mechanism .

生物活性

Climacostol is a secondary metabolite derived from the ciliate Climacostomum virens, known for its diverse biological activities, particularly its anticancer properties. This article delves into the various aspects of this compound's biological activity, focusing on its mechanisms of action, efficacy against different cell types, and potential therapeutic applications.

This compound exhibits several mechanisms that contribute to its biological effects:

- Cytotoxicity : this compound has been shown to induce cytotoxic effects primarily through the activation of apoptotic pathways. In studies involving B16-F10 mouse melanoma cells, this compound reduced cell viability and proliferation, triggering intrinsic apoptosis characterized by mitochondrial membrane potential dissipation, cytochrome c release, and caspase activation .

- p53 Pathway Activation : The compound up-regulates the tumor suppressor protein p53, which plays a crucial role in regulating cell cycle and apoptosis. The activation of p53 leads to increased expression of pro-apoptotic factors such as Noxa and Puma .

- Genotoxic Effects : this compound binds to DNA, causing damage that can lead to cell death. This genotoxicity is particularly pronounced in tumor cells, which often have higher copper levels that facilitate this compound's action .

Efficacy Against Tumor Cells

This compound has been extensively studied for its anti-tumor properties. The following table summarizes key findings from various studies regarding its effectiveness against different cancer cell lines:

These results indicate that this compound preferentially targets tumor cells over non-tumor cells, showcasing its potential as an anticancer agent.

In Vivo Studies

Animal studies have further validated this compound's therapeutic potential. In a melanoma allograft model, treatment with this compound significantly inhibited tumor growth and improved survival rates in mice . The compound's ability to induce apoptosis in vivo was evidenced by enhanced animal survival rates and reduced tumor progression.

Antimicrobial Properties

In addition to its anticancer activity, this compound also exhibits antimicrobial effects against various pathogens:

- Bacterial Activity : this compound has demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound is effective against several fungal strains, indicating its broad-spectrum antimicrobial potential .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Cancer Treatment : A study on melanoma cells showed that this compound treatment resulted in a significant reduction in tumor size and increased apoptosis markers in treated mice compared to controls .

- Antimicrobial Efficacy : Research indicated that this compound effectively inhibited the growth of pathogenic bacteria and fungi, with implications for developing new antimicrobial agents .

特性

IUPAC Name |

5-[(Z)-non-2-enyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWFGJNPZKSIEL-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443780 | |

| Record name | Climacostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253158-28-0 | |

| Record name | Climacostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。